(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
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Overview
Description
(3-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FN7O and its molecular weight is 417.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antagonist Activity
- The synthesis of derivatives that show potential as 5-HT2 antagonists, which are significant in the context of neurological and psychiatric disorders, has been explored. For instance, bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific compounds demonstrated potent 5-HT2 antagonist activity, which could be leveraged in designing treatments for conditions mediated by this receptor (Watanabe et al., 1992).
Antimicrobial and Antibacterial Properties
- The development of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives and their evaluation for antibacterial activity against various human pathogenic bacteria has been reported. Certain compounds within this series showed significant inhibition of bacterial growth, marking them as potential candidates for further drug development against bacterial infections (Nagaraj et al., 2018).
Anticonvulsant and Analgesic Effects
- Novel triazolopyrimidine and triazinylpiperazine derivatives have been synthesized and evaluated for their anticonvulsant and analgesic activities. These compounds' design is based on their ability to modulate neurological pathways, demonstrating the potential for new therapeutic agents in treating pain and seizure disorders. The specific mechanism of action, including sodium channel blocking, contributes to their anticonvulsant properties, suggesting their utility in neurological research and treatment (Malik & Khan, 2014).
Anticancer Agents
- Research into the synthesis of new 3-heteroarylindoles with potential anticancer activities has been conducted, highlighting the versatility of triazolo and pyrimidine derivatives in targeting cancer cells. This work exemplifies the ongoing effort to identify novel compounds with selective toxicity towards cancer cells, offering a pathway for the development of new cancer therapies (Abdelhamid et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors . For instance, indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit USP28, a deubiquitinating enzyme .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain human cancer cell lines .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-15-5-7-18(8-6-15)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)16-3-2-4-17(23)13-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQBBIUOLAGMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=CC=C5)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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